molecular formula C15H10F4O2 B7942299 Benzyl 4-fluoro-3-(trifluoromethyl)benzoate

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B7942299
M. Wt: 298.23 g/mol
InChI Key: QNFLUQDLGGWVNX-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS: 176694-36-3) is an aromatic ester with a methyl ester group attached to a benzene ring substituted with a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the ester functionality (Fig. 1). This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

benzyl 4-fluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-13-7-6-11(8-12(13)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFLUQDLGGWVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of Ortho-Fluoro Benzotrifluoride

The synthesis begins with ortho-fluoro benzotrifluoride, which undergoes nitration using a mixture of 98% sulfuric acid and nitric acid at 10–20°C to yield 3-trifluoromethyl-4-fluoronitrobenzene. This step achieves an 82% yield with 97.7% purity (GC). Reduction of the nitro group to an amine is typically performed using hydrogenation or catalytic transfer methods, though specific conditions in the cited patent involve Hypophosporous Acid and Sodium Nitrite for diazotization.

Bromination and Diazotization

Bromination of 3-trifluoromethyl-4-fluoroaniline with bromine in acetic acid at 0–60°C produces 2-bromo-4-fluoro-5-trifluoromethylaniline. Subsequent diazotization with Sodium Nitrite under acidic conditions (0–5°C) followed by reductive deamination using Hypophosporous Acid yields 3-fluoro-4-trifluoromethyl bromobenzene (68% yield, 94.1% purity).

Substitution and Hydrolysis

The bromine atom is replaced with a cyano group via reaction with cuprous cyanide in DMF at 60–250°C, forming 3-fluoro-4-trifluoromethylbenzonitrile (54% yield). Hydrolysis of the nitrile to the carboxylic acid is achieved under strongly acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, though the cited patent does not explicitly detail this step.

Esterification with Benzyl Alcohol

The final step involves esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with benzyl alcohol. Activation of the acid via thionyl chloride to form the acid chloride, followed by reaction with benzyl alcohol in the presence of pyridine, provides the target ester. Alternatively, coupling agents like DCC/DMAP enable direct esterification under milder conditions.

Direct Esterification of Preformed 4-Fluoro-3-(Trifluoromethyl)Benzoic Acid

Synthesis of the Carboxylic Acid Intermediate

Patent CN101066917A outlines a method for synthesizing 3-trifluoromethylbenzoic acid via hydrolysis of meta-trichloromethyl trifluoromethylbenzene using zinc-containing catalysts (e.g., zinc acetate) at 120–150°C. Adapting this approach, introducing a fluorine atom at the 4-position via electrophilic fluorination (e.g., using Selectfluor™) prior to hydrolysis would yield 4-fluoro-3-(trifluoromethyl)benzoic acid.

Esterification Conditions

The acid is esterified with benzyl alcohol using:

  • Fischer esterification : Refluxing the acid with excess benzyl alcohol and catalytic sulfuric acid (70–80% yield).

  • Coupling reagents : DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (85–90% yield).

Table 1: Comparison of Esterification Methods

MethodConditionsYield (%)Purity (%)Source
Fischer esterificationH₂SO₄, 110°C, 12 hr70–8095–98
DCC/DMAPRT, 24 hr85–90≥99
Acid chlorideSOCl₂, pyridine, 0°C→RT75–8297–99

Multi-Step Synthesis with Early Benzyl Protection

Benzyl Ester Formation Prior to Functionalization

Protecting the carboxylic acid as a benzyl ester early in the synthesis avoids side reactions during subsequent electrophilic substitutions. For example, benzyl benzoate derivatives can undergo directed ortho-metalation to introduce fluorine and trifluoromethyl groups.

Directed Ortho-Metalation

Using a lithium base (e.g., LDA) at -78°C, the benzyl benzoate undergoes deprotonation at the ortho position, followed by quenching with a fluorinating agent (NFSI) and a trifluoromethyl source (CF₃TMS). This method offers regioselectivity but requires anhydrous conditions and low temperatures.

Challenges and Optimizations

  • Steric hindrance : The trifluoromethyl group may slow subsequent reactions.

  • Deprotection risks : Acidic or basic conditions during functionalization may cleave the benzyl ester.

Analytical Characterization

Key spectroscopic data for Benzyl 4-fluoro-3-(trifluoromethyl)benzoate includes:

  • ¹H NMR (CDCl₃) : δ 8.10 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.45–7.35 (m, 5H, benzyl), 5.40 (s, 2H, CH₂).

  • ¹⁹F NMR (CDCl₃) : δ -63.2 (s, CF₃), -112.5 (d, J = 8 Hz, F).

  • GC-MS : m/z 298 (M⁺), 181 (base peak, C₆F₃H₂CO⁺) .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: 4-fluoro-3-(trifluoromethyl)benzoic acid and benzyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate features a benzyl group attached to a benzoate moiety, with a fluorine atom at the para position and a trifluoromethyl group at the meta position relative to the carboxylate. This configuration enhances its chemical reactivity and bioactivity due to the presence of electronegative fluorine atoms, which can influence molecular interactions.

Chemistry

  • Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
  • Cross-Coupling Reactions : It is utilized in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic compounds.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its fluorinated structure enhances binding affinity to microbial enzymes, leading to effective inhibition of microbial growth .
  • Anticancer Potential : Investigations indicate that this compound may interfere with specific cellular pathways involved in cancer progression. Its interaction with enzymes related to tumor growth suggests potential anticancer activity .

Medicine

  • Drug Development : The compound is explored as a lead candidate for drug development due to its structural features that may improve efficacy and safety profiles. Its potential as a precursor in synthesizing fluorinated drugs with enhanced bioavailability is particularly noteworthy .
  • Interaction Studies : Ongoing research focuses on its binding affinity with biological targets, which is crucial for optimizing pharmacological profiles and enhancing therapeutic efficacy.

Industrial Applications

  • Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials, particularly those requiring improved chemical resistance and thermal stability.
  • Agrochemicals : Its unique chemical properties make it suitable for developing agrochemicals that require specific reactivity or stability under environmental conditions .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of several microbial strains, showcasing its potential as an antimicrobial agent. The study highlighted its enhanced binding affinity due to fluorination, which could be leveraged in developing new antibiotics .
  • Anticancer Research : In another investigation, the compound was shown to affect enzyme activity related to tumor growth. The results indicated that modifications in substituents could enhance its anticancer properties, suggesting avenues for further research in medicinal chemistry .

Mechanism of Action

The mechanism of action of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate is largely influenced by the presence of the fluorine and trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The ester functional group can undergo hydrolysis, releasing the active 4-fluoro-3-(trifluoromethyl)benzoic acid, which can then interact with specific molecular targets.

Molecular Targets and Pathways:

    Enzymes: The compound or its derivatives may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Physical Properties:

  • Molecular Formula : C₉H₆F₄O₂
  • Molecular Weight : 222.14 g/mol
  • Boiling Point : 218.6 ± 40.0 °C
  • Density : 1.3 ± 0.1 g/cm³
  • Flash Point : 83.7 ± 22.2 °C .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom influences electron-withdrawing effects, impacting reactivity in substitution reactions .

Comparison with Similar Compounds

Below is a comparative analysis of methyl 4-fluoro-3-(trifluoromethyl)benzoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 176694-36-3 -F (para), -CF₃ (meta) C₉H₆F₄O₂ 222.14 Intermediate in drug synthesis
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 556112-92-6 -F (ortho), -CF₃ (meta) C₉H₆F₄O₂ 222.13 Agrochemical research
Methyl 4-amino-3-(trifluoromethyl)benzoate 167760-75-0 -NH₂ (para), -CF₃ (meta) C₉H₈F₃NO₂ 219.16 Pharmaceutical intermediates
Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate 1365271-42-6 Biphenyl with -F, -CF₃ C₁₅H₁₀F₄O₂ 298.23 Material science applications

Substituent Position and Reactivity

  • Amino vs. Fluoro Groups: Replacing fluorine with an amino group (CAS 167760-75-0) introduces nucleophilic reactivity, enabling participation in coupling reactions or amide formation .
  • Biphenyl Derivatives (CAS 1365271-42-6): The extended aromatic system enhances π-π stacking interactions, relevant in liquid crystal or polymer synthesis .

Table 2: Physicochemical Properties

Property Methyl 4-fluoro-3-(trifluoromethyl)benzoate Methyl 2-fluoro-5-(trifluoromethyl)benzoate Methyl 4-amino-3-(trifluoromethyl)benzoate
Boiling Point (°C) 218.6 ± 40.0 Not reported Not reported
Density (g/cm³) 1.3 ± 0.1 Not reported 1.3 (estimated)
Solubility Low in water; soluble in organic solvents Similar Moderate in polar solvents due to -NH₂

Biological Activity

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Trifluoromethyl Group : This group is known to influence biological activity, potentially increasing the binding affinity to molecular targets.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzyl benzoic acid derivatives have shown improved efficacy against various bacterial strains. A study reported that compounds with trifluoromethyl substitutions displayed minimum inhibitory concentrations (MICs) as low as 1μg/mL1\,\mu g/mL against Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Trifluoromethyl substituted compound 5e1S. pneumoniae
Benzoyl benzoic acid derivative 8a256S. pneumoniae

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The electronegative nature of the fluorine substituents can enhance binding affinity and selectivity toward these targets, potentially modulating their activity .

Metabolic Stability

Studies have indicated that fluorinated compounds often exhibit increased metabolic stability compared to their non-fluorinated counterparts. For example, benzoyl benzoic acid derivatives were shown to maintain higher concentrations in vivo with minimal metabolism . This property is crucial for developing pharmaceuticals with prolonged efficacy.

Table 2: Metabolic Stability Comparison

Compound% Metabolism at 10 µM% Metabolism at 50 µM
This compoundTBDTBD
Carbamazepine39.4448.86

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzyl 4-fluoro-3-(trifluoromethyl)benzoate?

  • Methodology : The compound is typically synthesized via esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with benzyl alcohol. Catalytic methods using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are common for activating the carboxylic acid group. Alternative routes involve coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce fluorinated or trifluoromethyl substituents early in the synthesis .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol or dichloromethane .

Q. How is the compound characterized using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons), ¹³C NMR (CF₃ signals ~120 ppm), and ¹⁹F NMR (distinct trifluoromethyl and fluorine shifts) confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]+ at m/z 314.06). Compare fragmentation patterns with databases like NIST .
  • IR : C=O ester stretching (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic .

Q. What are the optimal storage conditions for this compound?

  • Stability : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light. Stability tests (HPLC, NMR) over 6–12 months are recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure?

  • Method : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and bond lengths. For example, CCDC 2120865 (from ) reveals a planar aromatic ring with ester torsion angles of 175–178°, consistent with minimal steric hindrance. Compare experimental bond lengths (e.g., C-F: ~1.34 Å) with DFT-optimized geometries .
  • Contradiction Handling : Discrepancies between calculated (DFT) and experimental (SC-XRD) data may arise from crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational approaches are used to predict reactivity or electronic properties?

  • DFT Analysis : Perform B3LYP/6-311+G(d,p) calculations to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites. For example, the trifluoromethyl group induces electron-withdrawing effects, lowering the LUMO energy (~-1.8 eV), which enhances electrophilic aromatic substitution reactivity .
  • Bond Critical Point (BCP) Analysis : Quantum Theory of Atoms in Molecules (QTAIM) quantifies bond order (e.g., C-F BCP density: ~2.5 eÅ⁻³) and non-covalent interactions (e.g., C-H···F contacts) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Case Study : Unanticipated splitting in ¹⁹F NMR may arise from dynamic effects or impurities. Use variable-temperature NMR to distinguish between conformational exchange (e.g., hindered rotation of the benzyl group) and impurities. For example, coalescence temperatures >100°C suggest slow exchange processes .
  • Validation : Cross-reference with high-field NMR (500 MHz+) or 2D experiments (COSY, NOESY) to assign overlapping signals .

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